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Abstract
Capistruin, a member of the threaded-lasso peptide family, is a potent inhibitor of bacterial

transcription.[1][2] This document provides a comprehensive technical overview of the

molecular mechanism by which capistruin targets and inhibits bacterial RNA polymerase

(RNAP). Drawing upon structural and biochemical data, this guide details the binding site of

capistruin on RNAP, its impact on transcriptional processes, and the basis of bacterial

resistance. The information presented herein is intended to support further research and the

development of novel antibacterial agents.

Introduction to Capistruin
Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP)

produced by Burkholderia thailandensis E264.[1][2] Structurally, it is classified as a class II

lasso peptide, characterized by a unique "threaded-lasso" fold.[3][4] This structure consists of a

9-residue N-terminal macrolactam ring through which the C-terminal tail is threaded and

sterically locked in place by a bulky residue, R15.[4] This compact and rigid topology confers

remarkable stability to the peptide.[1] Capistruin exhibits antimicrobial activity, particularly

against closely related Burkholderia and Pseudomonas species.[5] Its mechanism of action is

analogous to another well-studied lasso peptide, microcin J25 (MccJ25), with both targeting the

bacterial RNA polymerase.[1][2]
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The Molecular Target: Bacterial RNA Polymerase
Bacterial RNA polymerase is the central enzyme responsible for transcription, the process of

synthesizing RNA from a DNA template. A critical feature of RNAP is the secondary channel, a

tunnel through which nucleotide triphosphates (NTPs), the building blocks of RNA, access the

enzyme's active site.[1][3] The flexibility of a key structural element, the trigger loop, is

essential for the efficient catalysis of phosphodiester bond formation during RNA synthesis.[3]

[4]

Mechanism of Inhibition
Capistruin exerts its antibacterial effect by directly binding to and inhibiting the function of

bacterial RNAP.[1][2] The primary mechanism of inhibition involves the steric blockade of

essential conformational changes within the enzyme that are necessary for catalysis.

Binding to the RNAP Secondary Channel
Crystal structures of capistruin in complex with Escherichia coli RNAP reveal that the peptide

binds within the secondary channel.[3][4] This binding site overlaps with that of MccJ25,

explaining the observed cross-resistance between the two peptides.[1][3] Although they share

a binding region, their precise interactions with RNAP residues are distinct.[3] Capistruin is

oriented with its ring and tail proximal to the RNAP active site.[3][6]

Steric Hindrance of Trigger Loop Folding
A key aspect of capistruin's inhibitory action is the steric hindrance of the trigger loop's folding.

[3][4] The trigger loop must adopt a folded conformation to facilitate efficient catalysis of

nucleotide addition. By occupying a specific position within the secondary channel, capistruin
physically prevents the trigger loop from achieving this active conformation.[3][4]

Partially Noncompetitive Inhibition with Respect to NTPs
Biochemical assays have demonstrated that capistruin's inhibition of transcription is partially

noncompetitive with respect to NTP concentration.[3][4][7] Unlike MccJ25, which binds deeper

in the secondary channel and partially competes with NTPs for binding, capistruin binds

further from the active site.[3][4] This allows for the simultaneous binding of both capistruin
and an NTP to the RNAP. However, even with the NTP bound, the presence of capistruin
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significantly reduces the rate of phosphodiester bond formation by approximately eightfold,

primarily by blocking the necessary folding of the trigger loop.[3]

Quantitative Data
The following table summarizes key quantitative data related to the interaction of capistruin
with bacterial RNAP.

Parameter Value Species Reference

Inhibition Constant

(Ki)
~1 µM E. coli [3]

Buried Surface Area

upon Binding
970 Å² E. coli [3]

Distance from RNAP

Active Site (Mg2+)
22.3 Å E. coli [3]

Reduction in

Phosphodiester Bond

Formation Rate

~8-fold E. coli [3]

Resistance to Capistruin
Bacterial resistance to capistruin has been linked to specific mutations in the genes encoding

RNAP subunits. A notable mutation, T931I in the β' subunit of E. coli RNAP, confers resistance

to both capistruin and MccJ25.[1][8] This shared resistance profile strongly supports the

conclusion that both lasso peptides have overlapping binding sites within the RNAP secondary

channel.[1][3] The location of this mutation within the secondary channel highlights the critical

role of this region in the binding and inhibitory action of capistruin.

Experimental Protocols
In Vitro Transcription Elongation Assay
This assay is used to assess the inhibitory effect of capistruin on transcript elongation by

RNAP.
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Formation of Stalled Elongation Complexes (ECs): Stalled ECs are assembled on a linear

DNA template containing a specific promoter (e.g., galP1). Transcription is initiated in the

presence of a limited set of NTPs, including a radioactively labeled nucleotide (e.g., [α-³²P]-

CMP), and halted at a specific position by omitting one of the four NTPs (e.g., UTP).

Inhibition and Elongation: The stalled complexes are incubated with varying concentrations

of capistruin.

Resumption of Transcription: The full complement of NTPs is added to the reaction, allowing

transcription to resume.

Analysis: The reaction products are quenched, and the RNA transcripts are separated by

denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then analyzed using a

PhosphorImager to visualize the radioactive transcripts. Inhibition is observed as a reduction

in the amount of full-length "run-off" transcripts and an accumulation of shorter transcripts in

the presence of capistruin.[1]

Abortive Initiation Assay
This assay quantifies the effect of capistruin on the initial stages of transcription.

Formation of Open Promoter Complex:E. coli RNAP holoenzyme is incubated with a DNA

template containing a promoter to form the open promoter complex.

Initiation with Dinucleotide Primer: The reaction is initiated with a dinucleotide primer (e.g.,

CpA) and a specific NTP (e.g., UTP) at varying concentrations.

Incubation with Inhibitor: The reactions are carried out in the presence of different

concentrations of capistruin.

Quantification of Product: The rate of formation of the abortive product (e.g., CpApU) is

measured.

Kinetic Analysis: The data are fitted to a model of partially noncompetitive inhibition to

determine the kinetic parameters (Ki, Km, and β).[9]

In Vivo Antibacterial Activity Assay
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This assay determines the susceptibility of bacterial strains to capistruin.

Bacterial Strains: An E. coli strain with a compromised outer membrane (e.g., ΔtolC) is often

used to facilitate the entry of the peptide. Strains expressing wild-type or mutant RNAP

subunits are compared.

Growth Conditions: Bacterial cultures are grown in the presence or absence of capistruin at

a specific concentration (e.g., 50 µM).

Measurement of Growth: Bacterial growth is monitored by measuring the optical density at

600 nm (OD₆₀₀) over a defined period (e.g., 16 hours).

Analysis: The ratio of the final OD₆₀₀ of the culture with capistruin to the control culture

without the peptide is calculated to determine the extent of growth inhibition.[1]
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Figure 1. Mechanism of capistruin inhibition of bacterial RNAP.
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Figure 2. Workflow for in vitro transcription elongation assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1577615?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wild-Type RNAP

Mutant RNAP

RNAP (WT β' subunit) Secondary Channel
(Normal Conformation)

Inhibition of
Transcription

RNAP (β' T931I)
Secondary Channel

(Altered Conformation)
No Inhibition
(Resistance)

Capistruin

Binds

Binding Reduced

Click to download full resolution via product page

Figure 3. Logical relationship of capistruin resistance.

Conclusion
Capistruin represents a fascinating example of a natural product that has evolved to target a

highly conserved and essential bacterial enzyme. Its mechanism of action, centered on binding

to the RNAP secondary channel and allosterically inhibiting catalysis by preventing trigger loop

folding, provides a solid foundation for the rational design of new antibacterial agents. The

detailed structural and biochemical understanding of the capistruin-RNAP interaction offers a

roadmap for developing novel lasso peptide-based therapeutics or small molecules that mimic

its inhibitory mechanism, potentially overcoming existing antibiotic resistance. Further research

into the diversity of lasso peptides and their targets will undoubtedly continue to provide

valuable insights into bacterial physiology and opportunities for drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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